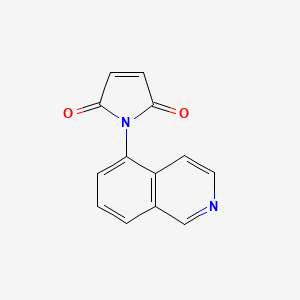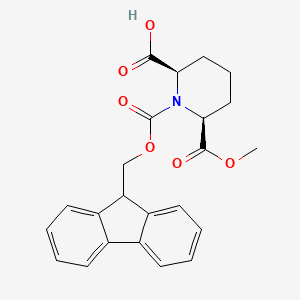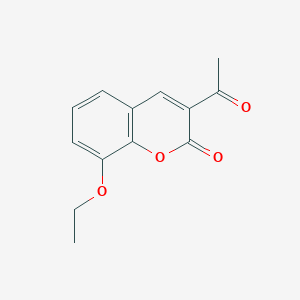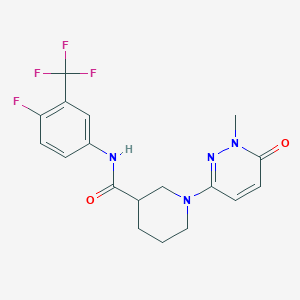
N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H18F4N4O2 and its molecular weight is 398.362. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitubercular and Antibacterial Activities
Studies have demonstrated the synthesis and evaluation of derivatives structurally related to N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide, showing potent antitubercular and antibacterial activities. These derivatives were designed to improve potency and selectivity against specific bacterial targets, including Mycobacterium tuberculosis. The research highlights the importance of the molecular structure in determining the activity of these compounds, emphasizing the role of the triazine heterocycle and fluorophenyl groups (Bodige et al., 2020).
Kinase Inhibition for Cancer Therapy
Research into the applications of N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide and its derivatives has also explored their potential as kinase inhibitors for cancer therapy. One study identified derivatives as potent and selective inhibitors of the Met kinase superfamily, demonstrating significant tumor stasis in preclinical models. This suggests a promising avenue for developing new therapeutic agents targeting specific kinases involved in cancer progression (Schroeder et al., 2009).
Neuroinflammation Imaging
The compound and its derivatives have been investigated for their potential in neuroinflammation imaging, particularly for conditions such as Alzheimer's disease. The development of radioligands based on this chemical structure aims at PET imaging of specific neuroinflammatory markers, offering a non-invasive method to study neurodegenerative diseases and possibly aiding in their diagnosis and monitoring (Lee et al., 2022).
Soluble Epoxide Hydrolase Inhibition
Another application includes the inhibition of soluble epoxide hydrolase (sEH), an enzyme implicated in various pathological conditions, including cardiovascular diseases and inflammation. Derivatives of N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide have been identified as potent sEH inhibitors through high-throughput screening, offering potential therapeutic benefits for diseases associated with the enzyme's activity (Thalji et al., 2013).
Eigenschaften
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F4N4O2/c1-25-16(27)7-6-15(24-25)26-8-2-3-11(10-26)17(28)23-12-4-5-14(19)13(9-12)18(20,21)22/h4-7,9,11H,2-3,8,10H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDYFNPCQDTXET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromospiro[chromane-2,3'-oxetan]-4-one](/img/structure/B2705097.png)
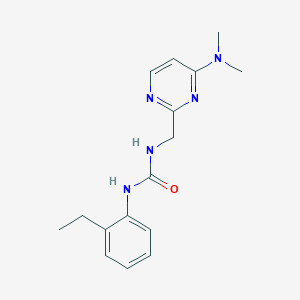
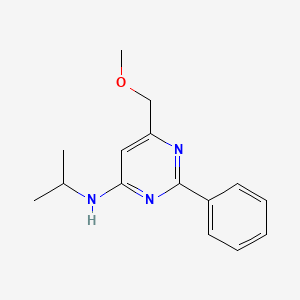
![7-(2-Chlorophenyl)-1,3-dimethyl-5-propan-2-ylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2705100.png)
![3-(4-Fluorophenyl)-9-methyl-1,7-bis(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2705102.png)


![N-(3-chloro-4-methylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2705108.png)
